N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
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Overview
Description
N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: is a complex organic compound that features a boronate ester group and a pivalamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is currently unknown. This compound is a derivative of boronic acid and is often used in the synthesis of various pharmaceuticals and complex molecules
Mode of Action
Boronic acid derivatives are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Result of Action
As a boronic acid derivative, it may have potential applications in medicinal chemistry and drug design, given the importance of boronic acids in these fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a suitable phenylboronic acid derivative and a chlorinated aromatic compound under palladium-catalyzed cross-coupling conditions.
Introduction of the Pivalamide Group: The pivalamide moiety is then attached via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cross-coupling step and automated systems for the amide coupling reaction to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The chlorinated aromatic ring can be reduced under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds with similar boronate ester groups.
Chlorinated Aromatic Compounds: Compounds with similar chlorinated aromatic rings.
Amide-Containing Compounds: Compounds with similar amide moieties.
Uniqueness
N-(3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to the combination of its boronate ester, chlorinated aromatic ring, and pivalamide group
Properties
IUPAC Name |
N-[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-15(2,3)14(21)20-12-10-8-9-11(19)13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWKLXHXBETOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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